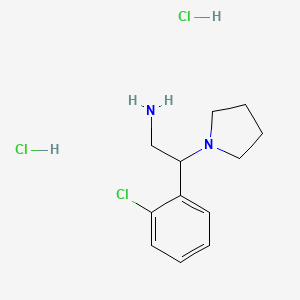

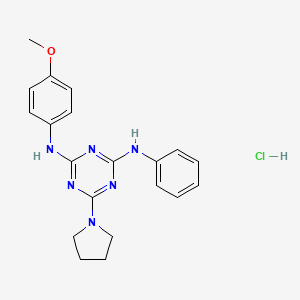

![molecular formula C9H9F3N2O B2837992 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 1989659-42-8](/img/structure/B2837992.png)

2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carbaldehyde” is a complex organic compound. It’s part of the larger family of imidazo[1,2-a]pyridines, which are important structural motifs found in numerous bioactive molecules . The trifluoromethyl group and the pyridine moiety in the compound contribute to its unique physicochemical properties .

科学的研究の応用

Synthesis Methods and Catalytic Applications

Synthesis of 2-Triazolyl-Imidazo[1,2-a]pyridine : Utilizing a one-pot three-component reaction, 2-triazolyl imidazo[1,2-a]pyridine derivatives were synthesized using a nano copper oxide assisted click-catalyst. This approach is noted for its recyclability, high yields, and wide substrate scope, highlighting the versatility of imidazo[1,2-a]pyridine derivatives in chemical synthesis (Bagdi, Basha, & Khan, 2015).

Cadmium Chloride Complex Synthesis : The reaction between 2-amino-ethylaminoethanol and pyridine-2-carbaldehyde resulted in the creation of a novel imidazo[1,5-a]pyridine derivative, which was used to prepare a cadmium chloride complex. This study contributes to the understanding of metal-complex chemistry involving imidazo[1,5-a]pyridine derivatives (Hakimi et al., 2012).

Aqueous Synthesis and Silver-Catalyzed Aminooxygenation : An aqueous synthesis of methylimidazo[1,2-a]pyridines was achieved without any deliberate addition of catalysts. Additionally, silver-catalyzed aminooxygenation was employed to produce imidazo[1,2-a]pyridine-3-carbaldehydes, showcasing innovative methods in organic synthesis (Mohan, Rao, & Adimurthy, 2013).

Structural and Physical Properties

Molecular Structure Characterization : The molecular structure of certain imidazo[1,2-a]pyridine derivatives, such as 2-methyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carbonitrile, was characterized, revealing planar structures and specific hydrogen-bond interactions. These insights are essential for understanding the physical properties and potential applications of these compounds (Fun et al., 2011).

Chiral Compound Synthesis for Asymmetric Catalysis : Planar chiral imidazo[1,5-a]pyridinium salts were synthesized for use in asymmetric catalysis, specifically in rhodium-catalyzed arylation. This research contributes to the development of chiral catalysts in organic synthesis (Wang et al., 2013).

Eco-friendly Synthesis Approaches

Synthesis in Aqueous Medium by Air Oxidation : An environmentally friendly synthesis method for 2-substituted-1H-imidazo[4,5-b]pyridine was developed using water as a medium and air as an oxidant. This approach highlights the growing trend towards greener chemistry practices (Kale, Shaikh, Jadhav, & Gill, 2009).

Copper-Mediated Amination for N-Heterocycle Synthesis : A copper-mediated amination of benzylic C(sp3)–H bonds was employed in a multiple C–N bond-forming strategy, efficiently constructing imidazo[1,5-a]pyridines. This methodology exemplifies the use of transition metals in facilitating complex organic reactions (Xie, Peng, & Zhu, 2016).

特性

IUPAC Name |

2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O/c10-9(11,12)8-6(5-15)14-4-2-1-3-7(14)13-8/h5H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUVZSBZVZFFNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN2C(=NC(=C2C=O)C(F)(F)F)C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

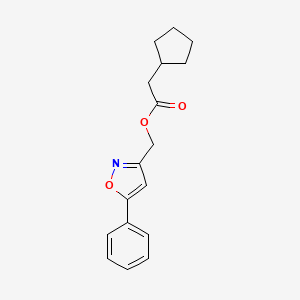

![N,N-diethyl-2-[4-oxo-6-[(4-phenylpiperazin-1-yl)methyl]pyran-3-yl]oxyacetamide](/img/structure/B2837913.png)

![N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-3-phenylpropanamide](/img/structure/B2837914.png)

![N-(4-(N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2837916.png)

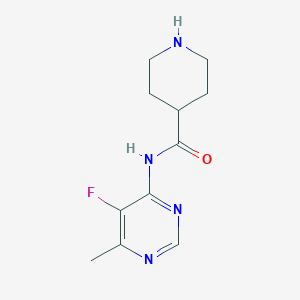

![3,5-dimethyl-N-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]pyrazolidine-4-sulfonamide](/img/structure/B2837918.png)

![N-(4-chlorophenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2837923.png)

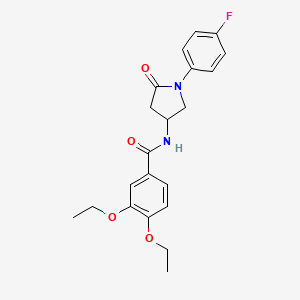

![N-(3-chloro-4-fluorophenyl)-2,4-dioxo-3-phenethyl-1,3,8-triazaspiro[4.5]decane-8-carboxamide](/img/structure/B2837927.png)

amine](/img/structure/B2837928.png)